molecular formula C11H13BN2O3 B2886812 2-Cyano-4-morpholinophenylboronic acid CAS No. 2225179-08-6

2-Cyano-4-morpholinophenylboronic acid

Cat. No.: B2886812
CAS No.: 2225179-08-6
M. Wt: 232.05
InChI Key: KRXOZNCWIYGKAI-UHFFFAOYSA-N
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Description

2-Cyano-4-morpholinophenylboronic acid is an organoboron compound with the molecular formula C11H13BN2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 2-position and a morpholine ring at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM coupling, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions for SM coupling are exceptionally mild and functional group tolerant .

Biochemical Pathways

In the context of sm coupling, the compound participates in the formation of carbon–carbon bonds . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules.

Pharmacokinetics

The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect . Factors such as renal function, genetic makeup, sex, age, and individual physiology can influence these parameters .

Result of Action

In the context of sm coupling, the compound contributes to the formation of new carbon–carbon bonds . This process can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels.

Action Environment

In the context of SM coupling, the reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-morpholinophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-4-morpholinophenyl bromide using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-morpholinophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions typical of boronic acids, including oxidation to form phenols and esterification to form boronate esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Esterification: Alcohols or diols in the presence of acid catalysts.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation.

    Boronate Esters: Formed via esterification.

Scientific Research Applications

2-Cyano-4-morpholinophenylboronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Cyano-4-morpholinophenylboronic acid is unique due to the presence of both cyano and morpholine substituents, which enhance its reactivity and versatility in various chemical reactions. These substituents also provide additional functional groups for further derivatization, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(2-cyano-4-morpholin-4-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c13-8-9-7-10(1-2-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXOZNCWIYGKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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